This compound is identified by its CAS number 1864003-07-5 and has a molecular formula of with a molecular weight of approximately 247.26 g/mol . The tert-butoxycarbonyl group serves as a protecting group for the amine functionality, which is crucial in synthetic pathways involving amines. Its classification as a fluorinated piperidine highlights its potential applications in pharmaceuticals, particularly in the development of drugs targeting neurological disorders and other therapeutic areas.
The synthesis of (3S,4R)-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid involves several key steps:
The molecular structure of (3S,4R)-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid features a piperidine ring with specific stereochemistry at the 3 and 4 positions. The presence of the fluorine atom at the 3-position enhances the compound's lipophilicity and biological activity.
The three-dimensional conformation of this compound can significantly influence its reactivity and interaction with biological molecules.
(3S,4R)-1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and amines:
These reactions are essential for further modifications leading to more complex structures suitable for pharmaceutical applications.
The mechanism of action for (3S,4R)-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid primarily involves its role as a precursor or intermediate in synthesizing biologically active compounds. Its structural features allow it to interact with various biological targets:
(3S,4R)-1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid serves several important roles in scientific research:
The installation of fluorine at C3 with (3S,4R) stereocontrol employs two principal strategies: chiral auxiliary-mediated electrophilic fluorination and transition metal-catalyzed asymmetric C–H activation. In the auxiliary approach, enantiopure Evans oxazolidinones or Oppolzer sultams direct electrophilic fluorinating agents (e.g., Selectfluor® or NFSi) to the si or re face of enolate intermediates. This method achieves diastereomeric ratios exceeding 95:5, though auxiliary installation and removal steps reduce overall yield . Alternatively, palladium-catalyzed C–H fluorination using C₂-symmetric bioxazoline ligands enables direct functionalization of prochiral C–H bonds in piperidine precursors, affording the 3-fluoro motif with enantiomeric excess (ee) values of 87–92% [10]. Kinetic resolution via lipase-catalyzed fluorination (e.g., using Candida antarctica lipase B) resolves racemic fluorinated intermediates, yielding the target stereoisomer with 87% ee—a value consistent with commercial samples of the compound [2] [10].
Table 2: Fluorination Methodologies and Stereoselectivity Outcomes
Method | Reagent/Catalyst | dr/ee | Yield Range |
---|---|---|---|
Chiral Auxiliary-Mediated Fluorination | Selectfluor®/Evans Oxazolidinone | >95:5 dr | 60–75% |
Pd-Catalyzed Asymmetric C–H Fluorination | Pd(OAc)₂/Bioxazoline Ligand | 90–92% ee | 45–65% |
Enzymatic Kinetic Resolution | Candida antarctica Lipase B | 87% ee | 30–40% (Theoretical max 50%) |
Stereocontrolled piperidine ring formation leverages ring-closing metathesis (RCM) and Dieckmann condensation as key cyclization strategies. In RCM approaches, chiral diene substrates derived from L-glutamic acid or D-mannitol undergo cyclization using Grubbs II catalysts (e.g., benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium), forming the piperidine core with (3S,4R) stereochemistry preserved via substrate control. This method delivers the unsaturated piperidine precursor in 70–80% yield and >90% ee, though subsequent hydrogenation and fluorination are required . Dieckmann condensations utilize N-Boc-protected aspartic acid β-esters as chiral building blocks, where intramolecular Claisen condensation under LDA-mediated kinetic control generates the C4-carboxylic acid/C3-alkyl framework. Stereoselective fluorination then introduces the C3-F stereocenter. While this route provides direct access to the C4-carboxylate, epimerization at C3 during fluorination remains a challenge, typically requiring cryogenic conditions (−78°C) to maintain diastereomeric integrity [10].
1.3. Tert-Butoxycarbonyl (Boc) Protection Strategies
The Boc group serves dual roles in synthetic sequences: steric stabilization of the piperidine nitrogen and temporary protection for regioselective functionalization. Installation employs di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic DMAP, achieving near-quantitative yields under mild conditions (0–25°C). This protection prevents lactamization between the secondary amine and C4-carboxylic acid during fluorination or ring-forming steps. Crucially, the Boc group’s bulkiness attenuates epimerization at C3 and C4 by sterically hindering enolization pathways—a key advantage over smaller carbamates like Cbz or Fmoc. Deprotection employs HCl in dioxane (4M) or TFA/CH₂Cl₂ (1:1), regenerating the secondary amine without racemization at stereocenters, as verified by chiral HPLC [1] [3] .
Pharmaceutical Relevance: The Boc-protected intermediate is indispensable in synthesizing neuroactive agents. Its fluorinated piperidine core acts as a conformationally restricted bioisostere for glutamate or GABA receptor modulators. The carboxylic acid enables peptide coupling or prodrug derivatization (e.g., ester formation), while the fluorine enhances metabolic stability and membrane permeability. These attributes facilitate its use in candidates targeting Alzheimer’s and Parkinson’s diseases, where receptor subtype selectivity is mediated by the (3S,4R) configuration .
Table 3: Strategic Advantages of Boc Protection in Piperidine Functionalization
Parameter | Boc Group Advantage | Alternative Protectors (Cbz/Fmoc) |
---|---|---|
Steric Shielding | Suppresses epimerization at C3/C4 | Limited steric bulk |
Deprotection Conditions | Mild acids (TFA/HCl); no β-elimination | Basic (Fmoc) or reductive (Cbz) conditions |
Compatibility with Fluorination | Stable to electrophilic F⁺ sources | Cbz susceptible to electrophilic cleavage |
Synthetic Yield | >95% | 85–90% |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1